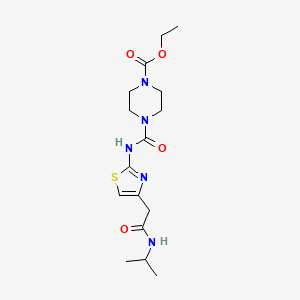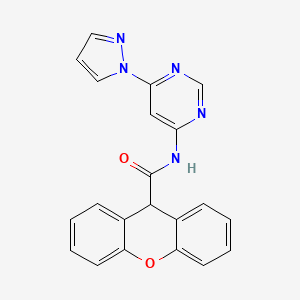
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C22H30N4O2 and its molecular weight is 382.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Research Tool and Drug Lead
- The compound AC-7954, which is structurally similar to the specified chemical, was identified as a nonpeptidic agonist of the urotensin-II receptor. This discovery is significant for pharmacological research, as AC-7954 demonstrates potential as a drug lead due to its selectivity and drug-like properties. This makes it a useful tool in pharmacological studies (Croston et al., 2002).
Fluorescent Molecular Probes
- The compound's structure, featuring a dimethylamino group, is analogous to those in fluorescent solvatochromic dyes. These dyes are instrumental in the development of ultra-sensitive fluorescent molecular probes. They are used to study various biological events and processes due to their strong solvent-dependent fluorescence, long emission wavelengths, and high fluorescence quantum yields (Diwu et al., 1997).
Polymer Functionalization
- Derivatives of dimethylamino phenyl groups have been used in the synthesis of terminally functionalized polymers. These polymers have aromatic tertiary amine groups at their ends, which were obtained through crossover reactions. This synthesis is significant in the field of material science, particularly in the development of functional polymers (Kim et al., 1998).
Triorganotin Cations
- Compounds featuring dimethylamino groups have been studied in the context of triorganotin cations. These studies have explored the solubility behavior of these compounds in water and other polar solvents. This research is crucial in understanding the behavior of organometallic compounds in various solvents (Koten et al., 1978).
Optical Resolution and Chiral Applications
- Compounds with structures related to N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide have been used in the optical resolution of chiral compounds. This application is significant in the field of stereochemistry and in the synthesis of enantiomerically pure compounds (Saigo, 1985).
Fluorescent Probes for CO2 Monitoring
- Fluorescent probes based on tertiary amine moieties, similar to those in the specified compound, have been developed for the detection of low levels of CO2. These probes are used for real-time and quantitative detection of CO2, important in environmental monitoring and medical applications (Wang et al., 2015).
Photoreactions in Organic Synthesis
- The compound's related structures have been utilized in photoreactions involving remote hydrogen transfer. These reactions are pivotal in the synthesis of complex organic molecules, demonstrating the compound's relevance in organic chemistry (Hasegawa et al., 1990).
特性
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-15-7-10-18(13-16(15)2)24-22(28)21(27)23-14-20(26(5)6)17-8-11-19(12-9-17)25(3)4/h7-13,20H,14H2,1-6H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFLUCTZBCSKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1-Benzylaziridin-2-yl)methoxy]-1-methyl-2,3-dihydroindole](/img/structure/B2992899.png)
![3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole](/img/structure/B2992900.png)
![6-[[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2992902.png)
![Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate](/img/structure/B2992904.png)
![2-ethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2992905.png)
![methyl 3-(4-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2992906.png)
![5-[(4-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2992907.png)
![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2992908.png)


![2,6-difluoro-N-{4-[4-(4-fluorophenyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2992917.png)
![3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one](/img/structure/B2992918.png)
